molecular formula C15H21NO2 B4930636 1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine

1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine

Cat. No. B4930636
M. Wt: 247.33 g/mol
InChI Key: MMGYTUWHYJZNRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine, also known as MAP, is a synthetic compound that belongs to the class of piperidine derivatives. It was first synthesized in the early 1990s and has since been used in scientific research applications. MAP has gained attention in recent years due to its potential as a therapeutic agent for various neurological disorders.

Mechanism of Action

The exact mechanism of action of 1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine is not fully understood. However, it is believed to act on the dopamine and serotonin systems in the brain. 1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and neurorestorative properties.
Biochemical and Physiological Effects
1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a crucial role in the growth and survival of neurons. Additionally, 1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine has been shown to reduce inflammation in the brain, which may contribute to its neuroprotective properties.

Advantages and Limitations for Lab Experiments

1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be improved through recrystallization. Additionally, it has been extensively studied in animal models, making it a well-established compound for research purposes. However, one limitation of 1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine is that its mechanism of action is not fully understood, which may make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of 1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine. One area of research is the development of 1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine analogs with improved pharmacological properties. Additionally, more research is needed to fully understand the mechanism of action of 1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine and its potential as a therapeutic agent for neurological disorders. Finally, there is a need for clinical trials to evaluate the safety and efficacy of 1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine in humans.

Synthesis Methods

The synthesis of 1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine involves the reaction between piperidine and 4-methoxyphenylacetyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of 1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine as a white crystalline solid. The purity of 1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine can be improved through recrystallization using solvents such as ethanol or acetone.

Scientific Research Applications

1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine has been extensively studied for its potential as a therapeutic agent for various neurological disorders such as Parkinson's disease, Alzheimer's disease, and depression. It has been shown to have neuroprotective and neurorestorative properties, which make it a promising candidate for the treatment of these disorders. Additionally, 1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine has been shown to have analgesic properties, making it a potential alternative to opioid painkillers.

properties

IUPAC Name

2-(4-methoxyphenyl)-1-(3-methylpiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-12-4-3-9-16(11-12)15(17)10-13-5-7-14(18-2)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMGYTUWHYJZNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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